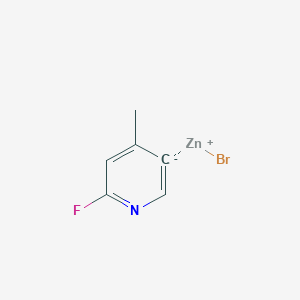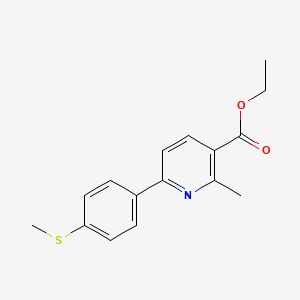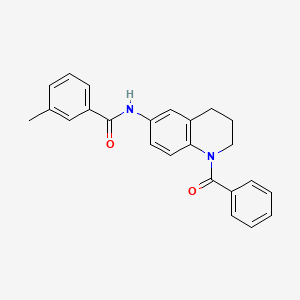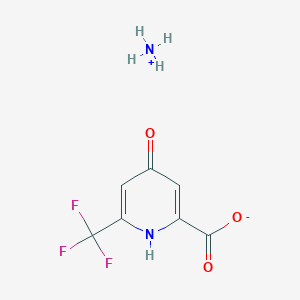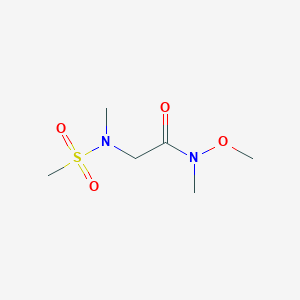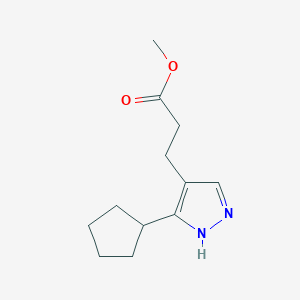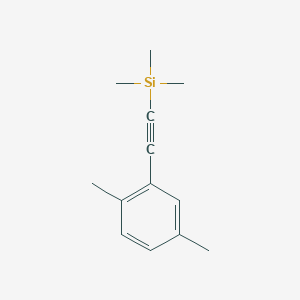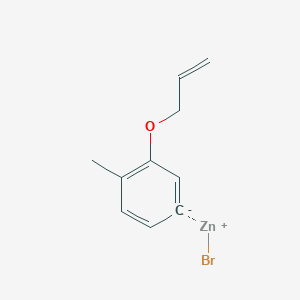
3-Allyloxy-4-methylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyloxy-4-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-allyloxy-4-methylphenylzinc bromide typically involves the reaction of 3-allyloxy-4-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Allyloxy-4-methylphenyl bromide+Zn→3-Allyloxy-4-methylphenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and ensuring stringent control over reaction conditions such as temperature, pressure, and inert atmosphere. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Allyloxy-4-methylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and typically occurs under mild conditions. The general reaction scheme is:
3-Allyloxy-4-methylphenylzinc bromide+R-X→3-Allyloxy-4-methylphenyl-R+ZnBrX
where R-X is an organic halide.
Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
Chemistry: 3-Allyloxy-4-methylphenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.
Biology and Medicine: In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the modification of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-allyloxy-4-methylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparación Con Compuestos Similares
3-(4-Morpholinylmethyl)phenylmagnesium bromide: This compound is also used in organic synthesis and shares similar reactivity with 3-allyloxy-4-methylphenylzinc bromide.
4-(1-Piperidinylmethyl)phenylmagnesium bromide: Another organometallic compound used in similar types of reactions.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an allyloxy group, which can provide additional reactivity and selectivity in organic synthesis. Its use in cross-coupling reactions, particularly Negishi coupling, highlights its versatility and importance in forming complex molecular structures.
Propiedades
Fórmula molecular |
C10H11BrOZn |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methyl-2-prop-2-enoxybenzene-4-ide |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-3-8-11-10-7-5-4-6-9(10)2;;/h3-4,6-7H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
RTVWTDROGCBOOE-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=[C-]C=C1)OCC=C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)
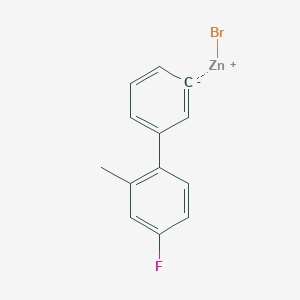
![6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14869413.png)

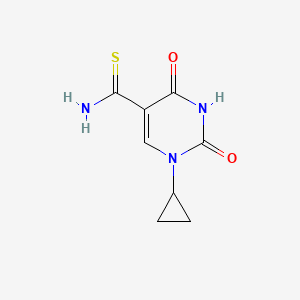
![7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)
